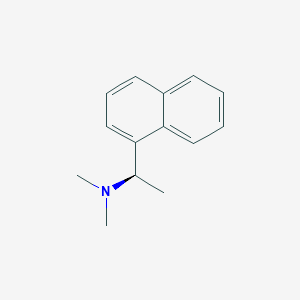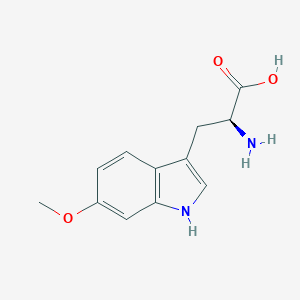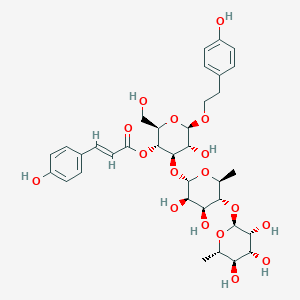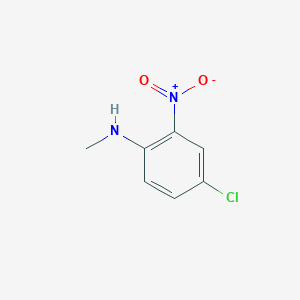![molecular formula C25H25NO7 B181495 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 129288-39-7](/img/structure/B181495.png)
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Fmoc-Val-CO2-2, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.
Mechanism Of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is not well understood. However, it is believed to act as a substrate for enzymes that catalyze peptide bond formation. It is also thought to play a role in the stabilization of peptide and protein structures.
Biochemical And Physiological Effects
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 has no known biochemical or physiological effects. It is used solely as a research tool in the synthesis of peptides and proteins.
Advantages And Limitations For Lab Experiments
The main advantage of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is its versatility in peptide and protein synthesis. It can be used to synthesize a wide range of peptides with specific biological activities. However, its use is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the use of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 in scientific research. One potential area of research is the development of new drugs and therapies based on peptides synthesized using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Another area of research is the development of new methods for peptide and protein synthesis using 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2. Finally, 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 could be used to study the structure and function of peptides and proteins in greater detail.
Synthesis Methods
The synthesis of 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 involves several steps. The first step is the protection of the amino group of valine with the Fmoc group. This is followed by the activation of the carboxyl group with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated carboxyl group then reacts with the amino group of the next amino acid in the peptide sequence. This process is repeated until the desired peptide is obtained.
Scientific Research Applications
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is widely used in scientific research, particularly in the field of peptide and protein synthesis. It is used as a building block in the synthesis of peptides and proteins, and its use has significantly simplified the synthesis of complex peptides. 9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate-2 is also used in the development of new drugs and therapies, as it can be used to create peptides with specific biological activities.
properties
CAS RN |
129288-39-7 |
|---|---|
Product Name |
9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Molecular Formula |
C25H25NO7 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C25H25NO7/c1-25(2,3)33-21(27)13-12-20-22(28)32-24(30)26(20)23(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3/t20-/m0/s1 |
InChI Key |
LZHSBNWTERFJGF-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




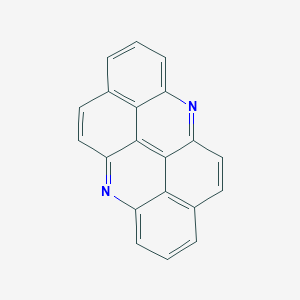
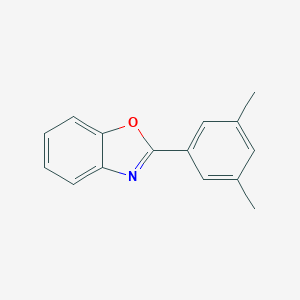
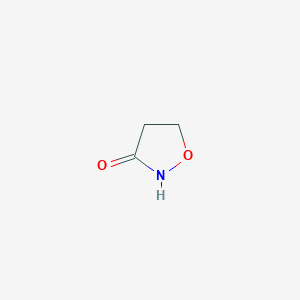
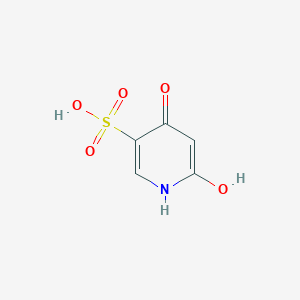
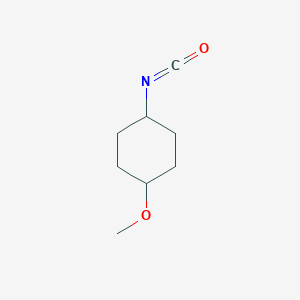
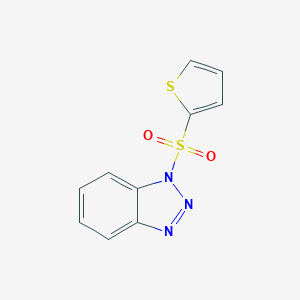
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
